

2-Amino-5-bromo-3-methylpyrazine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromo-3-methylpyrazine

Cat. No.: B1288843

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-methylpyrazine is a substituted pyrazine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including a pyrazine core, an amino group, a bromo substituent, and a methyl group, make it a versatile building block for the development of novel compounds with potential therapeutic applications. The pyrazine ring is a key scaffold in numerous FDA-approved drugs, highlighting the importance of its derivatives in drug discovery.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-5-bromo-3-methylpyrazine**, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Amino-5-bromo-3-methylpyrazine** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

General Properties

Property	Value	Source
CAS Number	74290-65-6	[1] [2] [3]
Molecular Formula	C ₅ H ₆ BrN ₃	[1] [2] [3]
Molecular Weight	188.03 g/mol	[1] [3]
Appearance	Yellow crystalline solid	[1]
IUPAC Name	3-bromo-5-methylpyrazin-2-amine	[3]

Tabulated Physical Properties

Property	Value	Source
Melting Point	56–57 °C	[1]
Boiling Point	275 °C at 760 mmHg	[2]
Density	1.699 ± 0.06 g/cm ³ (predicted)	[1]
pKa	2.65 ± 0.10 (predicted)	[1]

Solubility

Solvent	Solubility	Source
Dichloromethane (DCM)	Soluble	[1]
Other Polar Organic Solvents	Generally Soluble (Qualitative)	[1]

Note: Quantitative solubility data in a range of solvents is not readily available in the reviewed literature.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Amino-5-bromo-3-methylpyrazine**.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.83	s	1H	Pyrazine-H
4.93	s	2H	-NH ₂
2.41	s	3H	-CH ₃

Source:[4]

Mass Spectrometry

Technique	m/z	Interpretation
ESI, positive ion mode	190.2	[M+H] ⁺

Source:[4]

Note: Detailed ¹³C NMR, Infrared (IR), and UV-Vis spectroscopic data for **2-Amino-5-bromo-3-methylpyrazine** are not explicitly available in the reviewed literature. Researchers should perform these analyses for comprehensive characterization.

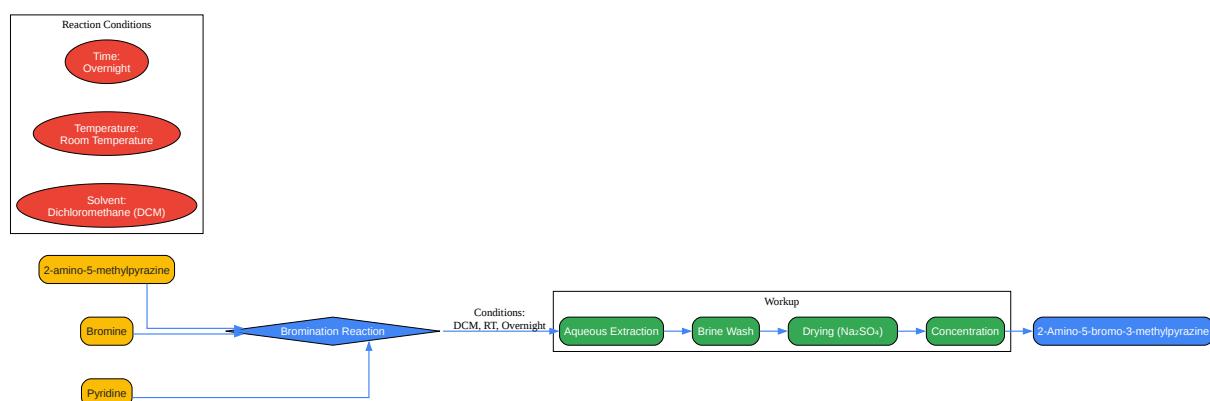
Synthesis of 2-Amino-5-bromo-3-methylpyrazine

The primary synthetic route to **2-Amino-5-bromo-3-methylpyrazine** involves the bromination of 2-amino-5-methylpyrazine.[1][4]

Experimental Protocol: Bromination of 2-amino-5-methylpyrazine

Materials:

- 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)
- Pyridine (4.35 g, 55.0 mmol)
- Bromine (8.80 g, 55.0 mmol)


- Dichloromethane (DCM) (250 mL)
- Water (150 mL)
- Saturated brine (100 mL)
- Anhydrous sodium sulfate

Procedure:

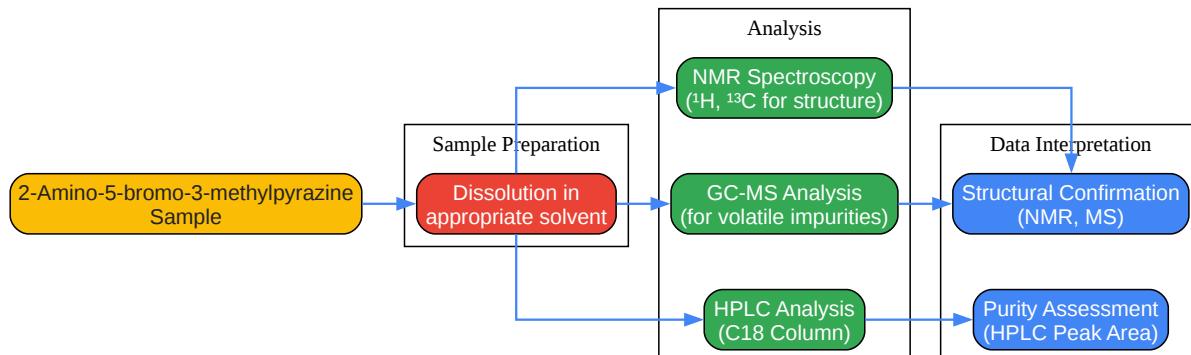
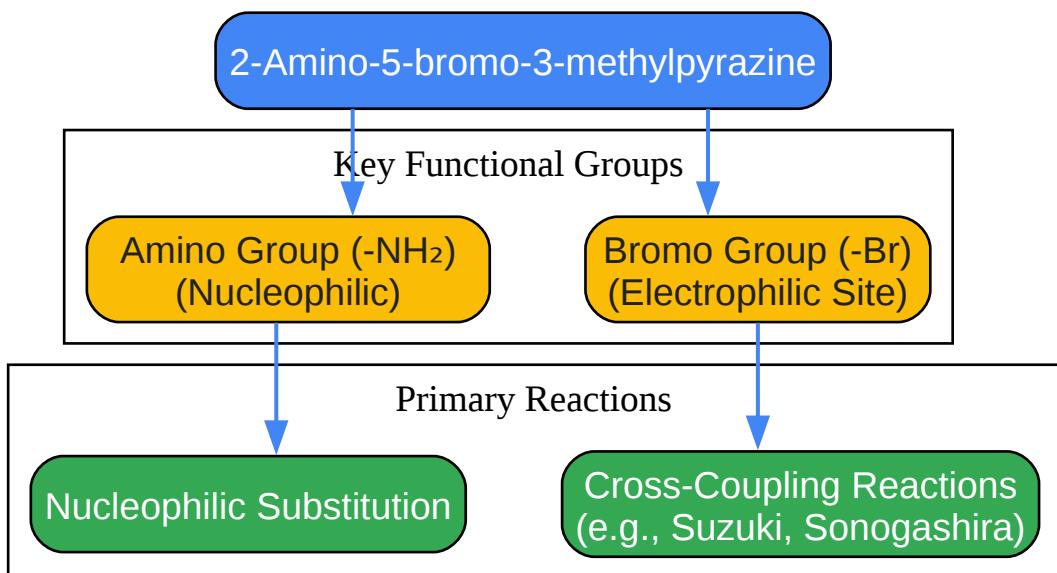
- Dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL) in a suitable reaction flask.
- Slowly add bromine (8.80 g, 55.0 mmol) to the solution.
- Stir the reaction mixture overnight at room temperature.
- Upon completion of the reaction, add water (150 mL) to the mixture for extraction.
- Separate the organic layer.
- Wash the organic layer with saturated brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under vacuum to afford the target compound, **2-amino-5-bromo-3-methylpyrazine**, as a yellow solid.

Yield: 7.64 g (88%)[[4](#)]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the bromination of 2-amino-5-methylpyrazine.



Chemical Reactivity and Applications

2-Amino-5-bromo-3-methylpyrazine is a versatile intermediate in organic synthesis due to the presence of multiple reactive sites.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazine ring.[1]
- Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3-position of the pyrazine ring, facilitating the synthesis of diverse compound libraries for drug discovery.[1]

The electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom influence the reactivity of the pyrazine ring system.[1]

Logical Relationship of Reactivity

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Amino-5-bromo-3-methylpyrazine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288843#2-amino-5-bromo-3-methylpyrazine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com